molecular formula C24H25N3O5S B12477014 N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12477014
M. Wt: 467.5 g/mol
InChI Key: RSJVFRUMRNMRKQ-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a carbamoyl group, and a pyrrolidin-1-ylsulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves multiple steps, including the formation of the furan ring, the introduction of the carbamoyl group, and the attachment of the pyrrolidin-1-ylsulfonyl group. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This step typically involves the reaction of an amine with a carbamoyl chloride or isocyanate.

    Attachment of the Pyrrolidin-1-ylsulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide
  • N-(2-(2-F-phenyl)-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-4-methyl-benzamide

Uniqueness

N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C24H25N3O5S/c1-17-10-11-18(15-22(17)33(30,31)27-12-4-5-13-27)23(28)26-21-9-3-2-8-20(21)24(29)25-16-19-7-6-14-32-19/h2-3,6-11,14-15H,4-5,12-13,16H2,1H3,(H,25,29)(H,26,28)

InChI Key

RSJVFRUMRNMRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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